

# O-Desmethyl Mebeverine Acid safety and toxicity profile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **O-Desmethyl Mebeverine Acid**

Cat. No.: **B1419324**

[Get Quote](#)

An In-depth Technical Guide to the Safety and Toxicity Profile of **O-Desmethyl Mebeverine Acid**

## Authored by a Senior Application Scientist

**Foreword:** This document provides a detailed examination of the safety and toxicological profile of **O-Desmethyl Mebeverine Acid**, a principal metabolite of the musculotropic antispasmodic agent, Mebeverine. Intended for an audience of researchers, toxicologists, and drug development professionals, this guide synthesizes available preclinical and clinical data to build a comprehensive understanding. Given that specific toxicological studies on the isolated metabolite are not extensively published, this guide logically infers its safety profile from the well-documented behavior of its parent compound, Mebeverine, following its metabolic fate.

## Introduction: The Metabolite in Context

**O-Desmethyl Mebeverine Acid** is a primary metabolite of Mebeverine, an antispasmodic drug widely used for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.<sup>[1][2][3]</sup> The parent drug, Mebeverine, exerts its therapeutic effect by acting directly on the smooth muscle of the gut, relieving cramps and spasms without affecting normal intestinal motility.<sup>[4][5]</sup>

Upon oral administration, Mebeverine is rapidly and extensively metabolized, to the extent that the parent compound is often not detected in plasma or urine.<sup>[4][5][6][7]</sup> Consequently, the systemic exposure and the resulting pharmacological and toxicological profile are primarily

attributable to its metabolites. **O-Desmethyl Mebeverine Acid**, also referred to in literature as demethylated carboxylic acid (DMAC), is a key circulating metabolite, making its safety profile a critical component in the overall risk assessment of Mebeverine.[5][7][8][9] This guide will elucidate the metabolic pathway leading to its formation and consolidate the available data to construct a robust safety and toxicity profile.

## Metabolic Pathway and Pharmacokinetics

### Bio-transformation of Mebeverine

The metabolism of Mebeverine is a rapid, multi-step process initiated in the gut and liver. The drug is not excreted unchanged.[5][7]

- **Ester Hydrolysis:** The primary metabolic step is the rapid hydrolysis of the ester bond by esterases. This enzymatic cleavage splits Mebeverine into two initial moieties: Veratric Acid and Mebeverine Alcohol.[5][6][7][10]
- **Oxidation and Demethylation:** Mebeverine Alcohol undergoes further metabolism. It is partly excreted in the urine as the corresponding carboxylic acid (MAC) and, more significantly, as the demethylated carboxylic acid (DMAC), which is **O-Desmethyl Mebeverine Acid**.[5][7] The formation of **O-Desmethyl Mebeverine Acid** involves both oxidation and demethylation processes.[8][9]

The diagram below illustrates this metabolic cascade.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Mebeverine.

## Pharmacokinetic Profile

The pharmacokinetics of Mebeverine are characterized by the rapid appearance and clearance of its metabolites. Because Mebeverine itself is unstable and quickly broken down, pharmacokinetic studies focus on quantifying its major metabolites.[\[11\]](#)[\[12\]](#)

- Mebeverine Acid: This secondary metabolite appears rapidly in plasma, with a median Tmax of approximately 1.25 hours, and is also cleared quickly, with an apparent half-life of about 1.1 hours.[\[6\]](#)[\[13\]](#) Peak plasma concentrations of mebeverine acid have been observed to be around 1000 times higher than those of mebeverine alcohol.[\[6\]](#)[\[13\]](#)

- **O-Desmethyl Mebeverine Acid (DMAC):** As the main metabolite in plasma, DMAC's pharmacokinetics are crucial.[5][7] After multiple doses of a 135 mg coated tablet, the steady-state elimination half-life of DMAC is 2.45 hours.[5][7] The peak plasma concentration (Cmax) reaches 1670 ng/ml with a Tmax of 1 hour.[5][7]

The following table summarizes key pharmacokinetic parameters for major Mebeverine metabolites from bioequivalence studies.

| Metabolite                         | Parameter                               | Value (Fasted Conditions)                |
|------------------------------------|-----------------------------------------|------------------------------------------|
| Mebeverine Acid                    | Cmax (ng/ml)                            | Data varies by study                     |
| Tmax (h)                           | ~1.0 - 1.25[6][13]                      |                                          |
| t1/2 (h)                           | ~1.1[6][13]                             |                                          |
| O-Desmethyl Mebeverine Acid (DMAC) | Cmax (ng/ml)                            | ~1670 (steady state, 135mg tablet)[5][7] |
| Tmax (h)                           | ~1.0 (steady state, 135mg tablet)[5][7] |                                          |
| t1/2 (h)                           | ~2.45 (steady state)[5][7]              |                                          |
| Veratric Acid                      | Cmax (ng/ml)                            | Pivotal analyte for BE studies[14]       |
| Tmax (h)                           | Varies by formulation                   |                                          |

Note: Values are approximate and can vary based on formulation (e.g., immediate vs. modified release) and study design.[14][15]

Excretion: The metabolites are almost completely excreted via the urine.[4][5][7] Veratric acid and mebeverine alcohol (partly as MAC and DMAC) are the primary urinary products.[5][7]

## Preclinical Safety and Toxicology

Direct toxicological testing data for isolated **O-Desmethyl Mebeverine Acid** in the public domain is limited. However, a Safety Data Sheet (SDS) for the compound indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS). The

SDS provides health, fire, and reactivity ratings of '0' (minimal hazard) and notes the substance is not listed as a carcinogen by IARC, NTP, or OSHA.

Given this, the most scientifically sound approach is to evaluate the extensive preclinical safety data for the parent drug, Mebeverine. Regulatory agencies have deemed this data sufficient, as no further non-clinical studies were required for the approval of generic Mebeverine products. [14][15] The toxicological findings for Mebeverine are therefore considered representative of the in vivo effects of its complete metabolite profile, including **O-Desmethyl Mebeverine Acid**.

| Toxicological Endpoint                | Species            | Findings for Mebeverine                                                                                                                                                                                                                                                                                                                                                                                                      |
|---------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Repeat-Dose Toxicity                  | Rat, Dog           | Effects indicative of central nervous system involvement (tremor, convulsions, behavioral excitation) at high doses. Dogs were the most sensitive species, with effects seen at doses 3 times the maximum recommended clinical dose. <a href="#">[5]</a> <a href="#">[7]</a>                                                                                                                                                 |
| Genotoxicity                          | In vitro / In vivo | Devoid of genotoxic effects in a standard battery of conventional tests. <a href="#">[5]</a> <a href="#">[7]</a>                                                                                                                                                                                                                                                                                                             |
| Carcinogenicity                       | N/A                | No carcinogenicity studies have been performed. <a href="#">[5]</a> <a href="#">[7]</a>                                                                                                                                                                                                                                                                                                                                      |
| Reproductive & Developmental Toxicity | Rat, Rabbit        | Studies considered insufficient by some regulatory bodies. <a href="#">[5]</a><br><a href="#">[7]</a> No teratogenic potential was observed. However, embryotoxic effects (e.g., increased resorption) were seen in rats at doses twice the clinical maximum, but not in rabbits. No effects on male or female fertility were noted in rats at the maximum clinical dose equivalent. <a href="#">[5]</a> <a href="#">[7]</a> |

**Causality and Interpretation:** The CNS effects observed in repeat-dose toxicity studies at supratherapeutic doses are the most notable finding. This suggests that at high systemic concentrations, Mebeverine and/or its metabolites can cross the blood-brain barrier and induce neurological signs. However, these effects occurred at exposure levels significantly higher than those achieved in clinical practice, indicating a wide safety margin. The absence of genotoxic potential is a crucial finding, reducing concerns about long-term carcinogenic risk.

## Clinical Safety and Tolerability

The clinical safety profile of Mebeverine is well-established and reflects the real-world effects of **O-Desmethyl Mebeverine Acid** and other metabolites in humans. Mebeverine is generally regarded as safe and well-tolerated at recommended therapeutic doses.[\[5\]](#)[\[7\]](#)

- **Common Adverse Effects:** Adverse events are typically mild, infrequent, and often resolve quickly.[\[16\]](#) Reported side effects include indigestion, heartburn, dizziness, headache, constipation, and insomnia.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[17\]](#)
- **Hypersensitivity Reactions:** In rare cases, allergic reactions have been reported. These are primarily dermatological, such as urticaria (hives), angioedema (swelling), facial edema, and exanthema (rash).[\[1\]](#)[\[4\]](#)[\[16\]](#)[\[17\]](#) Systemic anaphylactic reactions are considered very rare.[\[4\]](#)[\[16\]](#)
- **Lack of Anticholinergic Effects:** A key safety feature of Mebeverine is the absence of systemic anticholinergic side effects (e.g., dry mouth, blurred vision, urinary retention) that are common with other antispasmodic agents.[\[4\]](#)[\[5\]](#)
- **Overdose:** In cases of overdose, symptoms have been described as neurological and cardiovascular in nature.[\[4\]](#)[\[5\]](#)[\[17\]](#) However, in many reported instances of overdose, symptoms were either absent or mild and rapidly reversible.[\[5\]](#) On theoretical grounds, CNS excitability may occur.[\[4\]](#)[\[5\]](#)[\[17\]](#) There is no specific antidote, and treatment is supportive and symptomatic.[\[5\]](#)[\[17\]](#)

## Key Experimental Protocol: Bioanalysis of Mebeverine Metabolites

The accurate quantification of **O-Desmethyl Mebeverine Acid** and other metabolites in biological matrices is fundamental to pharmacokinetic and toxicokinetic assessments. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this analysis.[\[8\]](#)[\[11\]](#)[\[18\]](#)

## Workflow: Quantification of O-Desmethyl Mebeverine Acid in Human Plasma

[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for metabolite quantification.

## Step-by-Step Methodology

- Sample Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
- Internal Standard Spiking: A known concentration of an internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., **O-Desmethyl Mebeverine Acid-d5**), is added to each plasma sample, calibrator, and quality control sample. The IS is crucial for correcting variations in sample processing and instrument response.
- Protein Precipitation: A protein precipitating agent, such as cold acetonitrile, is added to the plasma samples. This denatures and precipitates plasma proteins, which would otherwise interfere with the analysis.
- Centrifugation: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.
- Supernatant Transfer: The clear supernatant, containing the analytes and the IS, is carefully transferred to a clean tube or 96-well plate.
- Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a small volume of the mobile phase used for the HPLC analysis. This step concentrates the sample and ensures compatibility with the chromatographic system.
- HPLC Separation: The reconstituted sample is injected into an HPLC system. The analytes are separated from other endogenous components on a reversed-phase analytical column (e.g., a C18 column) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the ion source (typically Electrospray Ionization, ESI) of a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS, providing high selectivity and sensitivity.

- Quantification: The concentration of **O-Desmethyl Mebeverine Acid** in the original sample is determined by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve constructed from standards of known concentrations.

## Conclusion and Overall Safety Assessment

The safety profile of **O-Desmethyl Mebeverine Acid** is intrinsically linked to that of its parent drug, Mebeverine. The available evidence strongly supports a favorable safety profile.

Preclinical studies on Mebeverine did not reveal any genotoxic potential and showed adverse effects only at doses significantly exceeding clinical exposure levels. In humans, Mebeverine is well-tolerated, with a low incidence of mild and transient side effects.

For drug development professionals, this profile suggests that **O-Desmethyl Mebeverine Acid** is not a metabolite of significant toxicological concern. The rapid metabolism of Mebeverine to this and other metabolites is a key feature of its disposition, and the collective safety data from decades of clinical use provide a high degree of confidence in its overall safety. Standard bioanalytical methods are well-suited for its quantification in pharmacokinetic and safety studies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 3. Mebeverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. bristol-labs.co.uk [bristol-labs.co.uk]

- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. caymanchem.com [caymanchem.com]
- 9. O-Desmethyl Mebeverine Acid - Allergy - CAT N°: 35523 [bertin-bioreagent.com]
- 10. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 15. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 16. Side effects of mebeverine - NHS [nhs.uk]
- 17. nps.org.au [nps.org.au]
- 18. wada-ama.org [wada-ama.org]
- To cite this document: BenchChem. [O-Desmethyl Mebeverine Acid safety and toxicity profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419324#o-desmethyl-mebeverine-acid-safety-and-toxicity-profile]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)